3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a chemical compound with diverse applications in scientific research. It acts as a valuable reagent, facilitating organic synthesis and offering a versatile platform for creating novel molecules.
Preparation Methods
The synthesis of 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create novel molecules and study reaction mechanisms.
Biology: It can be used to study biochemical pathways and interactions at the molecular level.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate exerts its effects involves electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Comparison with Similar Compounds
Similar compounds to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate include other benzene derivatives that undergo electrophilic aromatic substitution reactions. These compounds may have different substituents on the benzene ring, leading to variations in their chemical properties and reactivity. Some examples include:
- 4-Methylphenyl 2,5-dimethylbenzene-1-sulfonate
- 3-Ethylphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in scientific research.
Properties
IUPAC Name |
(3-acetylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-5-22-17-9-13(3)18(10-12(17)2)24(20,21)23-16-8-6-7-15(11-16)14(4)19/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNJMCSMHGWLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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